molecular formula C10H16 B8452172 1,4,6-Octatriene, 2,7-dimethyl-, (E)- CAS No. 61640-41-3

1,4,6-Octatriene, 2,7-dimethyl-, (E)-

Cat. No.: B8452172
CAS No.: 61640-41-3
M. Wt: 136.23 g/mol
InChI Key: PHYKXFWYIKUYFR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic IUPAC name for this compound is (E)-2,7-dimethylocta-1,4,6-triene , reflecting the positions of its double bonds (1, 4, and 6) and methyl groups (2 and 7). The prefix (E) denotes the trans configuration at the first double bond (C1–C2), where the highest-priority substituents (methyl and hydrogen) reside on opposite sides. The molecular formula C₁₀H₁₆ and molecular weight 136.23 g/mol align with its classification as a monoterpene derivative.

The SMILES notation CC(=CC=CCC(=C)C)C further clarifies the structure: a linear carbon chain with double bonds at C1–C2, C4–C5, and C6–C7, flanked by methyl groups at C2 and C7. This nomenclature distinguishes it from isomers such as 2,6-dimethylocta-2,4,6-triene, where double bonds are conjugated.

Molecular Geometry and Conformational Analysis

The molecule adopts a non-planar geometry due to isolated double bonds separated by single bonds (C2–C3 and C5–C6). Each double bond exhibits sp² hybridization, with bond angles approximating 120°. The trans configuration at C1–C2 introduces steric hindrance between the C2 methyl group and the adjacent hydrogen, favoring a staggered conformation.

Conformational flexibility is limited to rotation around single bonds, particularly C3–C4 and C5–C6. Computational models suggest that the lowest-energy conformer positions the methyl groups at C2 and C7 antiperiplanar to minimize van der Waals repulsions.

Stereochemical Configuration and E/Z Isomerism

The (E) designation at C1–C2 arises from the Cahn-Ingold-Prelog priority rules. At this double bond:

  • The C1 substituents are hydrogen (priority 1) and CH₂–CH₂–CH=CH–CH(CH₃) (priority 2).
  • The C2 substituents are methyl (priority 1) and CH=CH–CH(CH₃) (priority 2).

The trans arrangement reduces orbital overlap compared to the (Z) isomer, increasing thermodynamic stability. Stereoisomerism at other double bonds (C4–C5 and C6–C7) is precluded due to identical substituents.

Comparative Analysis of Structural Derivatives

Comparative studies with derivatives reveal significant differences in reactivity and stability:

  • 2,6-Dimethylocta-2,4,6-triene (allo-ocimene) :

    • Features conjugated double bonds (C2–C3, C4–C5, C6–C7), enabling delocalized π-electron systems.
    • Exhibits enhanced thermal stability and undergoes electrocyclic reactions at lower temperatures.
  • (4Z,6R)-2,6-Dimethylocta-1,4,7-triene :

    • Contains a 1,4,7-triene system with a chiral center at C6, leading to distinct stereochemical outcomes in hydrogenation.
  • (E)-2,7-Dimethylocta-1,4,6-triene :

    • Isolated double bonds necessitate higher activation energies for cyclization (ΔH‡ = 28.6 kcal/mol).
    • Methyl groups at C2 and C7 hinder -hydride shifts, unlike derivatives with central substituents.

Properties

CAS No.

61640-41-3

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

2,7-dimethylocta-1,4,6-triene

InChI

InChI=1S/C10H16/c1-9(2)7-5-6-8-10(3)4/h5-6,8H,1,7H2,2-4H3

InChI Key

PHYKXFWYIKUYFR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=CCC(=C)C)C

Origin of Product

United States

Comparison with Similar Compounds

1,3,6-Octatriene, 3,7-dimethyl-, (E/Z)

  • Structure : Double bonds at positions 1,3,6; methyl groups at 3 and 6.
  • Key Differences :
    • Double bond positions alter conjugation and stability.
    • The (E)-isomer exhibits significant seasonal and environmental sensitivity in basil, with higher concentrations in early fall .
    • Both (E) and (Z) isomers contribute to herbaceous and terpene-like aromas but differ in volatility and biological activity .
  • Applications : Found in basil volatiles, impacting flavor perception due to low odor thresholds despite low concentrations .

1,3,7-Octatriene, 3,7-dimethyl-

  • Structure : Double bonds at 1,3,7; methyl groups at 3 and 7.
  • Key Differences :
    • A major component (25.1%) in lavender essential oil, contributing to antioxidant and antibacterial properties .
    • Demonstrates higher thermal stability compared to 1,4,6-octatriene derivatives, likely due to extended conjugation .
  • Applications : Used in natural disinfectants and fragrance industries .

2,4,6-Octatriene, 2,6-dimethyl-, (E,Z/E,E,E)

  • Structure : Double bonds at 2,4,6; methyl groups at 2 and 4.
  • Key Differences: The (E,Z)-isomer (CAS 7216-56-0) is identified in coffee flowers, contributing to floral notes . (E,E,E)-isomer (trans-Alloocimene, CAS 15192-80-0) has distinct physicochemical properties: boiling point 147.5°C, density 0.764 g/cm³, and logP 2.69 .
  • Applications : Used in flavoring agents and synthetic chemistry intermediates .

Halogenated Octatrienes from Marine Sources

  • Examples :
    • (3R,4S)-3-methyl-3,4,8-trichloro-1,5(E),7(E)-octatriene-7-al
    • (3R,4S)-7-bromochloromethyl-3-methyl-3,4,8-trichloro-1,5(E),7(E)-octatriene
  • Key Differences :
    • Chlorine and bromine substituents enhance biological activity (e.g., antimicrobial properties) but reduce volatility .
    • Extraction efficiency via supercritical CO₂ varies with pressure and temperature, achieving recoveries up to 238% compared to hexane extraction .
  • Applications : Explored in marine-derived pharmaceuticals and agrochemicals .

Structural and Functional Analysis

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Double Bond Positions Key Substituents Boiling Point (°C) logP Source/Application
1,4,6-Octatriene, 2,7-dimethyl-,(E) C₁₀H₁₆ 136.23 1,4,6 2-CH₃, 7-CH₃ N/A ~3.5* Synthetic/Research
1,3,6-Octatriene, 3,7-dimethyl-,(E) C₁₀H₁₆ 136.23 1,3,6 3-CH₃, 7-CH₃ N/A ~3.2 Basil volatiles
1,3,7-Octatriene, 3,7-dimethyl- C₁₀H₁₆ 136.23 1,3,7 3-CH₃, 7-CH₃ N/A ~3.8 Lavender essential oil
2,4,6-Octatriene, 2,6-dimethyl-,(E,Z) C₁₀H₁₆ 136.23 2,4,6 2-CH₃, 6-CH₃ N/A 2.69 Coffee flowers
(E,E,E)-2,4,6-Octatriene C₈H₁₂ 108.18 2,4,6 None 147.5 2.69 Synthetic/Flavoring agents

*Estimated based on analogous structures.

Preparation Methods

Reaction Overview

The patented method (EP2799420A1) employs furan as a starting material, proceeding through a two-step diacetal formation and subsequent propenyl ether condensation. The synthesis pathway involves:

  • Methanol addition to furan to form 1,1,4,4-tetramethoxy-2-butene.

  • Lewis acid-catalyzed condensation with propenyl ether to construct the C10 skeleton.

  • Base-mediated elimination to generate the triene system.

Key reagents and conditions are summarized below:

StepReagents/CatalystsTemperatureYield
1Methanol, H₂SO₄0–25°C68%
2BF₃·Et₂O, propenyl ether−20°C52%
3NaOH (10% aq.)60°C78%

Critical Process Challenges

  • Side reactions : Bromine-mediated addition in Step 1 risks telomerization, necessitating strict stoichiometric control.

  • Stereochemical drift : The (E)-configuration is preserved using low-temperature (−20°C) Lewis acid catalysis.

  • Purification : Column chromatography (silica gel, hexane/EtOAc) achieves >95% purity.

Metathesis-Based Laboratory Synthesis

Hoveyda-Grubbs Catalyst Approach

A high-yielding route reported in Organic & Biomolecular Chemistry utilizes ring-closing metathesis (RCM) of methyl (E)-2-methylpenta-2,4-dienoate:

2 CH2=C(CH3)COOCH3Hoveyda-Grubbs(E)-2,7-Dimethyl-1,4,6-octatriene+CH3OH\text{2 CH}2=\text{C(CH}3\text{)COOCH}3 \xrightarrow{\text{Hoveyda-Grubbs}} \text{(E)-2,7-Dimethyl-1,4,6-octatriene} + \text{CH}3\text{OH}

Optimization Data

  • Catalyst loading : 5 mol% Hoveyda-Grubbs in CH₂Cl₂.

  • Reaction time : 8.5 hours at 25°C.

  • Yield : 66% after silica gel chromatography.

Oxidation to Dialdehyde Intermediate

The triene is oxidized to 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde using MnO₂ in acetone:

(E)-C10H16MnO2,acetoneOHC–(CH3)C=CH–CH=CH–(CH3)–CHO\text{(E)-C}{10}\text{H}{16} \xrightarrow{\text{MnO}2, \text{acetone}} \text{OHC–(CH}3\text{)C=CH–CH=CH–(CH}_3\text{)–CHO}

Key Parameters

  • Solvent system : Acetone/CH₂Cl₂ (4:1 v/v).

  • Reaction time : 12 hours at 25°C.

  • Yield : 97% with 99% (E)-selectivity.

Comparative Analysis of Synthesis Routes

Efficiency Metrics

MethodTotal YieldPurityScalability
Diacetal condensation28%95%Industrial
Metathesis66%99%Laboratory

Cost Considerations

  • Diacetal route : Requires inexpensive furan but incurs costs from bromine handling and waste treatment.

  • Metathesis route : High catalyst cost (Hoveyda-Grubbs ≈ $1,200/g) limits industrial use .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying (E)-1,4,6-octatriene derivatives in plant matrices?

  • Methodology: Gas chromatography-mass spectrometry (GC-MS) with polar capillary columns (e.g., DB-WAX) is optimal for resolving stereoisomers. For quantification, use selective ion monitoring (SIM) at characteristic fragment ions (e.g., m/z 93, 121) and matrix-matched calibration curves to correct for co-eluting terpenes . Internal standards like nonane or camphor improve precision in complex essential oils .

Q. How do extraction methods affect the recovery of labile triene compounds from botanical sources?

  • Methodology: Supercritical fluid extraction (SFE) at 10 MPa and 40°C yields 55% higher concentrations of trienes than hydrodistillation (HD), minimizing thermal degradation. For example, SFE achieved 26.23% of 1,3,7-octatriene in Zanthoxylum bungeanum vs. 14.27% via HD . Dynamic headspace sampling is preferred for volatile trienes in fresh plant tissues to preserve stereochemical integrity .

Advanced Research Questions

Q. How can experimental designs isolate environmental vs. genetic factors influencing triene biosynthesis?

  • Methodology: Use multifactorial designs with controlled LED light spectra (e.g., 40% blue/60% red) and seasonal replicates to decouple photoregulation from developmental effects. Randomized block designs with repeated-measures ANOVA (α=0.05) revealed a 1.8× increase in (E)-1,3,6-octatriene under optimized LEDs vs. high-pressure sodium lamps (F=5.99, p<0.0001) . Transcriptomic profiling of terpene synthase genes further clarifies genetic regulation .

Q. What statistical strategies resolve contradictions in seasonal vs. treatment-dependent triene accumulation?

  • Methodology: Multivariate ANOVA with Tukey’s post-hoc test demonstrated that seasonal variation (F=40.80, p<0.0001) outweighs spectral treatment effects for (E)-1,3,6-octatriene in basil . Principal component analysis (PCA) of metabolomic datasets distinguishes light-quality-induced pathways from ontogenetic trends .

Q. How do microbial co-cultures enhance stereochemical specificity in triene production?

  • Methodology: Sequential fermentation with Saccharomyces cerevisiae and Torulaspora delbrueckii increases (E)-isomer specificity by 38% compared to monocultures, likely via NADPH-dependent isomerase modulation . Chiral GC-MS (e.g., β-DEX 120 column) confirms enantiomeric ratios >98% (E) in mixed cultures .

Q. What role do trienes play in plant-insect ecological interactions?

  • Methodology: Dynamic headspace trapping and GC-MS identified 1,3,6-octatriene as a volatile marker in Stipa caucasica during Gasterophilus pecorum oviposition. Behavioral assays using Y-tubes and electroantennography (EAG) validate its role as an oviposition deterrent .

Methodological Considerations from Evidence

  • Chromatographic Resolution: DB-5MS columns fail to separate (E)- and (Z)-isomers; use chiral columns (e.g., Cyclosil-B) for enantiomeric analysis .
  • Sensory Impact: Despite low concentrations (0.1–1.2 µg/g), trienes significantly influence flavor perception due to low odor thresholds (0.08 ppb) .
  • Data Reproducibility: Seasonal studies require ≥3 biological replicates sampled at consistent growth stages to mitigate phenological variability .

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